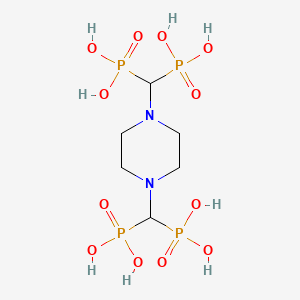![molecular formula C31H28NO4- B14462222 1,1',1''-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene CAS No. 73488-68-3](/img/structure/B14462222.png)
1,1',1''-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’,1’'-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene typically involves multi-step organic reactions. One common approach is the condensation of benzyloxy-substituted carboxylic acids with amino methanetriyl derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities .
化学反应分析
Types of Reactions
1,1’,1’'-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene undergoes various chemical reactions, including:
Oxidation: The benzylic positions are susceptible to oxidation, leading to the formation of benzoquinones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include benzoquinones, alcohols, and substituted benzene derivatives, depending on the specific reaction pathway and conditions employed .
科学研究应用
1,1’,1’'-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene has several scientific research applications:
作用机制
The mechanism of action of 1,1’,1’'-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic processes . The compound’s structural features, such as the presence of multiple benzene rings and functional groups, contribute to its ability to engage in various molecular interactions .
相似化合物的比较
Similar Compounds
1,1’,1’'-Tris(benzyloxy)benzene: Similar in structure but lacks the carboxylato and amino functional groups.
1,1’,1’'-Tris(phenylmethoxy)benzene: Another structurally related compound with different substituents on the benzene rings.
Uniqueness
1,1’,1’'-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene is unique due to its combination of benzyloxy, carboxylato, and amino functional groups, which confer distinct chemical reactivity and biological activity . This makes it a valuable compound for various applications that require specific molecular interactions and properties.
属性
CAS 编号 |
73488-68-3 |
|---|---|
分子式 |
C31H28NO4- |
分子量 |
478.6 g/mol |
IUPAC 名称 |
(4S)-5-oxo-5-phenylmethoxy-4-(tritylamino)pentanoate |
InChI |
InChI=1S/C31H29NO4/c33-29(34)22-21-28(30(35)36-23-24-13-5-1-6-14-24)32-31(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28,32H,21-23H2,(H,33,34)/p-1/t28-/m0/s1 |
InChI 键 |
WNDFKLUZSVNIAY-NDEPHWFRSA-M |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)[O-])NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)[O-])NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


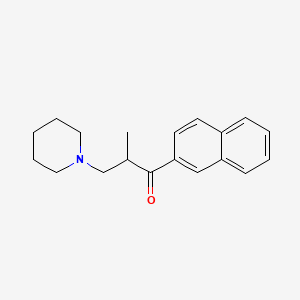

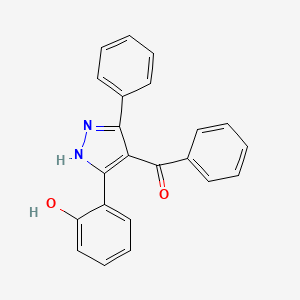
![(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14462160.png)
![Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, sodium salt](/img/structure/B14462172.png)
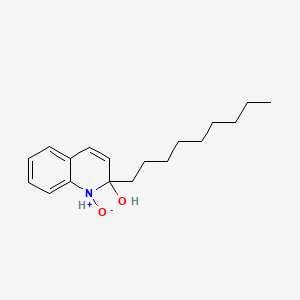
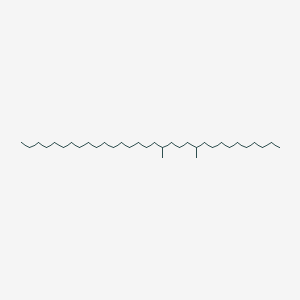
![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B14462182.png)
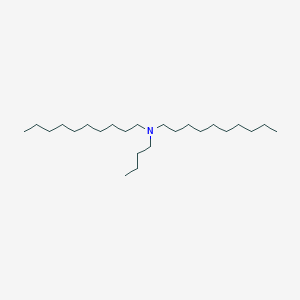

![7-[2-[bis(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14462204.png)

![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 4-amino-5'-(diethylamino)-](/img/structure/B14462226.png)
